molecular formula C16H16N4O2 B15082555 N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide CAS No. 769146-49-8

N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Cat. No.: B15082555
CAS No.: 769146-49-8
M. Wt: 296.32 g/mol
InChI Key: INMSMJFLRVJIKX-WOJGMQOQSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the condensation of 4-ethylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then reacted with ethyl acetoacetate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the ethylphenyl and pyridinylmethylene groups in this compound provides distinct electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

769146-49-8

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide

InChI

InChI=1S/C16H16N4O2/c1-2-12-3-5-14(6-4-12)19-15(21)16(22)20-18-11-13-7-9-17-10-8-13/h3-11H,2H2,1H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

INMSMJFLRVJIKX-WOJGMQOQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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